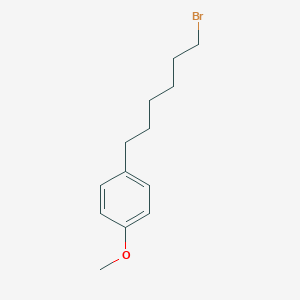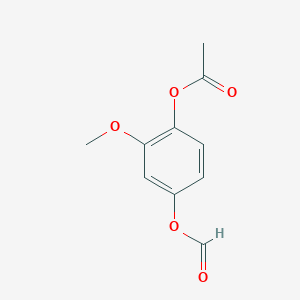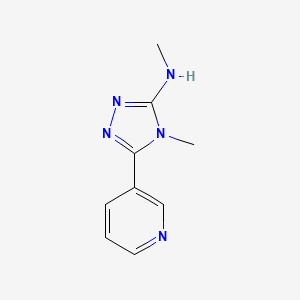
(4-bromopyrazol-1-yl) morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-bromopyrazol-1-yl) morpholine-4-carboxylate is a chemical compound that combines the structural features of morpholine, carboxylic acid, and pyrazole
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromopyrazol-1-yl) morpholine-4-carboxylate typically involves the esterification of morpholine-4-carboxylic acid with 4-bromo-pyrazole. The reaction can be carried out using standard esterification techniques, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-bromopyrazol-1-yl) morpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The ester bond can be hydrolyzed to yield morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives of the original compound.
Hydrolysis: Morpholine-4-carboxylic acid and 4-bromo-pyrazole.
Applications De Recherche Scientifique
(4-bromopyrazol-1-yl) morpholine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-bromopyrazol-1-yl) morpholine-4-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine-4-carboxylic Acid Esters: Compounds with similar ester functional groups but different substituents on the pyrazole ring.
4-Bromo-pyrazole Derivatives: Compounds with the same pyrazole ring but different ester groups.
Propriétés
Formule moléculaire |
C8H10BrN3O3 |
|---|---|
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
(4-bromopyrazol-1-yl) morpholine-4-carboxylate |
InChI |
InChI=1S/C8H10BrN3O3/c9-7-5-10-12(6-7)15-8(13)11-1-3-14-4-2-11/h5-6H,1-4H2 |
Clé InChI |
SLRCAFNMWBRXJF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)ON2C=C(C=N2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 6-{[(2-nitrophenyl)sulfonyl]amino}hexylcarbamate](/img/structure/B8417204.png)


![N-[2-(4-methoxyphenyl)-1-methylethyl]-N-ethyl-(piperidin-4-ylmethyl)amine](/img/structure/B8417234.png)


![4-[(3-Nitro-benzylidene)-amino]-benzonitrile](/img/structure/B8417254.png)

![[4-[(5S)-5-(acetamidomethyl)-2-oxo-oxazolidin-3-yl]-2-fluoro-phenyl]sulfanylmethyl thiocyanate](/img/structure/B8417262.png)



